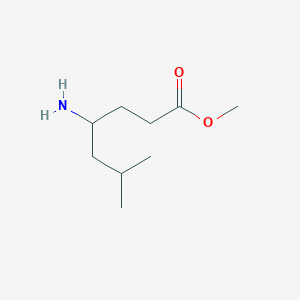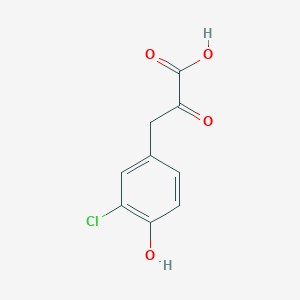
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid, also known as 3-Chloro-4-hydroxyphenylacetic acid, is a compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor . This compound is one of the major chlorinated metabolites of chlorotyrosine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common .
化学反応の分析
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.
科学的研究の応用
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake . This disruption affects various physiological processes in plants, including cell elongation, division, and differentiation .
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyphenylglycine: Another chlorinated derivative with similar structural features but different biological activities.
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: A compound with additional chlorine atoms, exhibiting different physicochemical properties.
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific role as an auxin influx inhibitor and its distinct chlorinated structure. Its ability to interfere with auxin transport sets it apart from other similar compounds .
特性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
3-(3-chloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChIキー |
UVZXGDOSSJNLRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


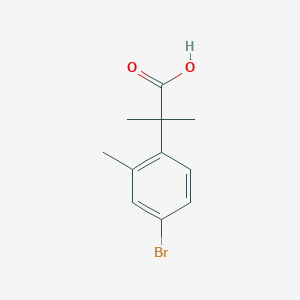
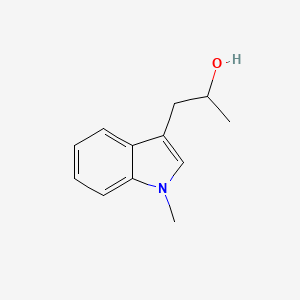
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)

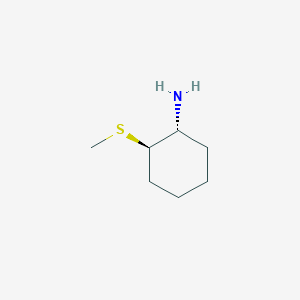

![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
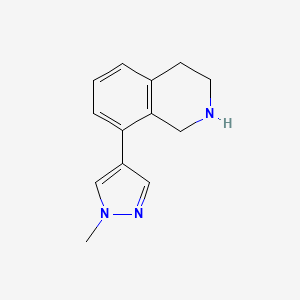

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
